![molecular formula C14H12O5 B2924647 [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid CAS No. 300851-12-1](/img/structure/B2924647.png)

[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

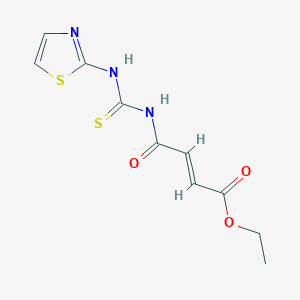

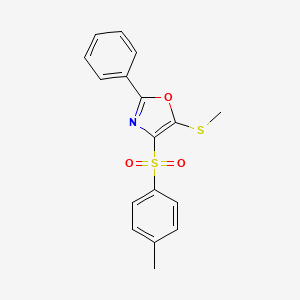

“[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 300851-12-1 . Its molecular weight is 260.25 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The starting hydroxycoumarin was prepared in high yield via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of H2SO4 . The activated ester method, which is broadly employed in peptide synthesis, was used to introduce the amino-acid moiety into the coumarin nucleus . Alkylation of the starting compound in acetone in the presence of potash by ethylbromoacetate gave an ethyl ester, which was then saponified by NaOH in aqueous propanol-2 with subsequent acidolysis to form the corresponding acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12O5/c15-13(16)7-18-8-4-5-10-9-2-1-3-11(9)14(17)19-12(10)6-8/h4-6H,1-3,7H2,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 260.25 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications

Physiology and Biotechnological Applications of Acetic Acid Bacteria

Acetic acid bacteria (AAB) are critical in the production of vinegar and fermented beverages such as kombucha and kefir through oxidative fermentation. This process transforms various substrates, including ethanol into acetic acid, highlighting the importance of AAB in both traditional and industrial applications. Additionally, AAB's role in biotechnological applications, such as vitamin C production, underscores their potential for future scientific and commercial exploitation. The increasing consumer demand for traditional fermented beverages and the potential health benefits associated with their consumption call for further research, particularly regarding the safety and health benefits of AAB as microbial food cultures (Lynch et al., 2019).

Environmental Impact and Biodegradation

Research on dicarboxylic acids and related compounds in atmospheric aerosols sheds light on their molecular distributions, sources, formation pathways, and environmental impact. Such compounds, including acetic acid, play significant roles in atmospheric chemistry, affecting cloud formation and climate dynamics. The study of these compounds' biodegradation and environmental fate is crucial for understanding and mitigating their impact on the environment and human health (Kawamura & Bikkina, 2016).

Biochemical and Pharmacological Research

The investigation of plant betalains, which are nitrogen-containing pigments including compounds structurally related to the query compound, has revealed significant antioxidant, anti-cancer, and other bioactivities. These findings suggest that further research into related compounds could uncover valuable pharmacological properties. Betalains' roles in plant biology and their potential health benefits make them a promising subject for future scientific research, with applications ranging from food additives to therapeutic agents (Khan & Giridhar, 2015).

Safety and Hazards

Properties

IUPAC Name |

2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c15-13(16)7-18-8-4-5-10-9-2-1-3-11(9)14(17)19-12(10)6-8/h4-6H,1-3,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNABLNHBCMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2924568.png)

![(Z)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2924569.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide](/img/structure/B2924570.png)

![Tert-butyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate](/img/structure/B2924574.png)

![N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide](/img/structure/B2924577.png)

![N-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2924578.png)

![N-(4-isopropylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2924579.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924581.png)